molecular formula C7H4BrN B6157415 3-bromo-4-ethynylpyridine CAS No. 1211542-25-4

3-bromo-4-ethynylpyridine

Cat. No.: B6157415
CAS No.: 1211542-25-4
M. Wt: 182
InChI Key:
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Description

3-Bromo-4-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and ethynyl groups on the pyridine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method is the reaction of 4-ethynylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-ethynylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: This compound is often used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

    Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, whereas in a nucleophilic substitution reaction, the product could be an azide or thiol derivative.

Scientific Research Applications

Chemistry: 3-Bromo-4-ethynylpyridine is widely used as a building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex molecular architectures.

Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets. It is often employed in the development of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for various high-performance applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethynylpyridine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. In receptor modulation, it may interact with the receptor’s binding site, altering its conformation and function. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

    4-Bromo-3-ethynylpyridine: Similar in structure but with the bromine and ethynyl groups swapped.

    3-Bromo-4-methylpyridine: Contains a methyl group instead of an ethynyl group.

    3-Bromo-4-phenylpyridine: Contains a phenyl group instead of an ethynyl group.

Uniqueness: The presence of both bromine and ethynyl groups on the pyridine ring makes 3-bromo-4-ethynylpyridine unique. This combination allows for versatile chemical reactivity, enabling the synthesis of a wide range of derivatives. Its ability to participate in various coupling reactions also sets it apart from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-4-ethynylpyridine can be achieved through a two-step process involving the bromination of 4-ethynylpyridine followed by Sonogashira coupling with bromoethyne.", "Starting Materials": [ "4-ethynylpyridine", "bromine", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "triethylamine", "acetonitrile", "bromoethyne" ], "Reaction": [ "Step 1: Bromination of 4-ethynylpyridine", "4-ethynylpyridine is dissolved in acetonitrile and cooled to 0°C. Bromine is added dropwise to the solution with stirring until a yellow color persists. The reaction mixture is then stirred at 0°C for an additional 30 minutes. The resulting yellow precipitate is filtered and washed with cold acetonitrile to yield 3-bromo-4-ethynylpyridine.", "Step 2: Sonogashira coupling with bromoethyne", "3-bromo-4-ethynylpyridine is dissolved in acetonitrile and triethylamine is added. Copper(I) iodide, copper(II) sulfate, and sodium ascorbate are added sequentially with stirring. Bromoethyne is then added dropwise to the reaction mixture and stirred at room temperature for 24 hours. The resulting mixture is filtered and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-4-ethynylpyridine." ] }

CAS No.

1211542-25-4

Molecular Formula

C7H4BrN

Molecular Weight

182

Purity

95

Origin of Product

United States

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